molecular formula C7H10F3NO5 B12335045 (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid

(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid

Cat. No.: B12335045
M. Wt: 245.15 g/mol
InChI Key: JPFWVYBLNMYLMA-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid is a compound that combines a hydroxylated pyrrolidine carboxylic acid with trifluoroacetic acid

Chemical Reactions Analysis

Types of Reactions: (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and other chemicals.

Scientific Research Applications

(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for various biochemical compounds. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development and disease treatment. Additionally, it has industrial applications in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid include other hydroxylated pyrrolidine carboxylic acids and their derivatives. Examples include (2S,3R)-3-alkyl- and alkenylglutamates, which share structural similarities and exhibit comparable biochemical properties .

Uniqueness: What sets (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of trifluoroacetic acid. This unique combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C7H10F3NO5

Molecular Weight

245.15 g/mol

IUPAC Name

(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m0./s1

InChI Key

JPFWVYBLNMYLMA-MMALYQPHSA-N

Isomeric SMILES

C1CN[C@@H]([C@H]1O)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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